N-Naphtho[1,2-d]thiazol-2-yl-acetamide
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Overview
Description
Preparation Methods
The synthesis of N-Naphtho[1,2-d]thiazol-2-yl-acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of naphthoquinone with thioamide under specific conditions to form the thiazole ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
N-Naphtho[1,2-d]thiazol-2-yl-acetamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Naphtho[1,2-d]thiazol-2-yl-acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes essential for cell wall synthesis . In cancer research, it has been found to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N-Naphtho[1,2-d]thiazol-2-yl-acetamide can be compared with other thiazole derivatives such as:
- N-Acetyl-N-(1,3-thiazol-2-yl)acetamide
- N-(5-Ethyl-1,3-thiazol-2-yl)acetamide
- 2-(2-Nitrophenoxy)-N-(1,3-thiazol-2-yl)acetamide
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. This compound is unique due to its naphthalene ring, which imparts distinct electronic properties and enhances its biological activity .
Properties
Molecular Formula |
C13H10N2OS |
---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-ylacetamide |
InChI |
InChI=1S/C13H10N2OS/c1-8(16)14-13-15-12-10-5-3-2-4-9(10)6-7-11(12)17-13/h2-7H,1H3,(H,14,15,16) |
InChI Key |
VHOMPDNBVNOAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=CC3=CC=CC=C32 |
solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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